

# "Ivabradine impurity 2" chemical structure and properties

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## Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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An In-Depth Technical Guide to **Ivabradine Impurity 2**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a significant impurity, often designated as "**Ivabradine Impurity 2**," focusing on its chemical structure, properties, and the analytical methodologies employed for its characterization. It is important to note that the designation "**Ivabradine Impurity 2**" can be ambiguous, with different suppliers listing compounds with varying molecular formulas under the same name. This guide will focus on the most frequently cited chemical structure for this impurity.

## Chemical Structure and Identity

The primary chemical entity referred to as **Ivabradine Impurity 2** is chemically known as 3-(3-(((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.

Table 1: Chemical Identification of **Ivabradine Impurity 2**

Identifier	Value
IUPAC Name	3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one[1]
Molecular Formula	C27H42N2O5[1][2]
Molecular Weight	474.63 g/mol [1][2]
CAS Number	73954-34-4[3][4]
Canonical SMILES	<chem>COC1=C(C=C2C(=O)N(CCCN(C)CC3C4C(C(C3)OC)OC)CCC2=C1)OC</chem>
InChI Key	BYIGDPKFPQSZOO-UHFFFAOYSA-N[1]

It is crucial to be aware of other compounds that are sometimes labeled as **Ivabradine Impurity 2**. These include 2-Oxo-Ivabradine hydrochloride (Molecular Formula: C27H35ClN2O6) and a compound with the molecular formula C14H21NO5[5][6]. Researchers should always verify the identity of the impurity they are working with through appropriate analytical techniques.

## Chemical and Physical Properties

The available data on the physicochemical properties of **Ivabradine Impurity 2** are primarily from suppliers of analytical standards.

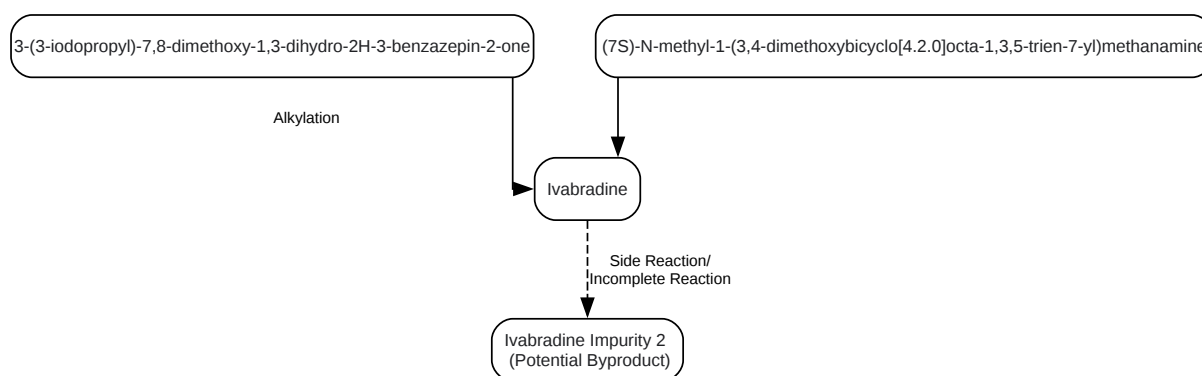
Table 2: Physicochemical Properties of **Ivabradine Impurity 2**

Property	Value	Source
Appearance	Solid	BOC Sciences[1]
Purity	>95%	BOC Sciences[1]
Solubility	Soluble in DMSO	BOC Sciences[1]
Storage Temperature	-20°C	BOC Sciences[1]

## Synthesis and Formation

**Ivabradine Impurity 2** is typically formed as a byproduct during the synthesis of Ivabradine or as a degradation product. While a specific, detailed synthesis protocol for this impurity is not readily available in the public domain, its formation can be inferred from the known synthetic routes of Ivabradine. One of the final steps in Ivabradine synthesis often involves the alkylation of an amine intermediate with a suitable alkyl halide. Incomplete reaction or side reactions during this step could potentially lead to the formation of impurities.

A plausible synthetic pathway leading to Ivabradine and potentially Impurity 2 is illustrated below.



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Caption: Plausible synthetic route for Ivabradine and potential formation of Impurity 2.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **Ivabradine Impurity 2** are not published. However, protocols for forced degradation studies of Ivabradine, which lead to the formation of various impurities, including potentially Impurity 2, are available. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

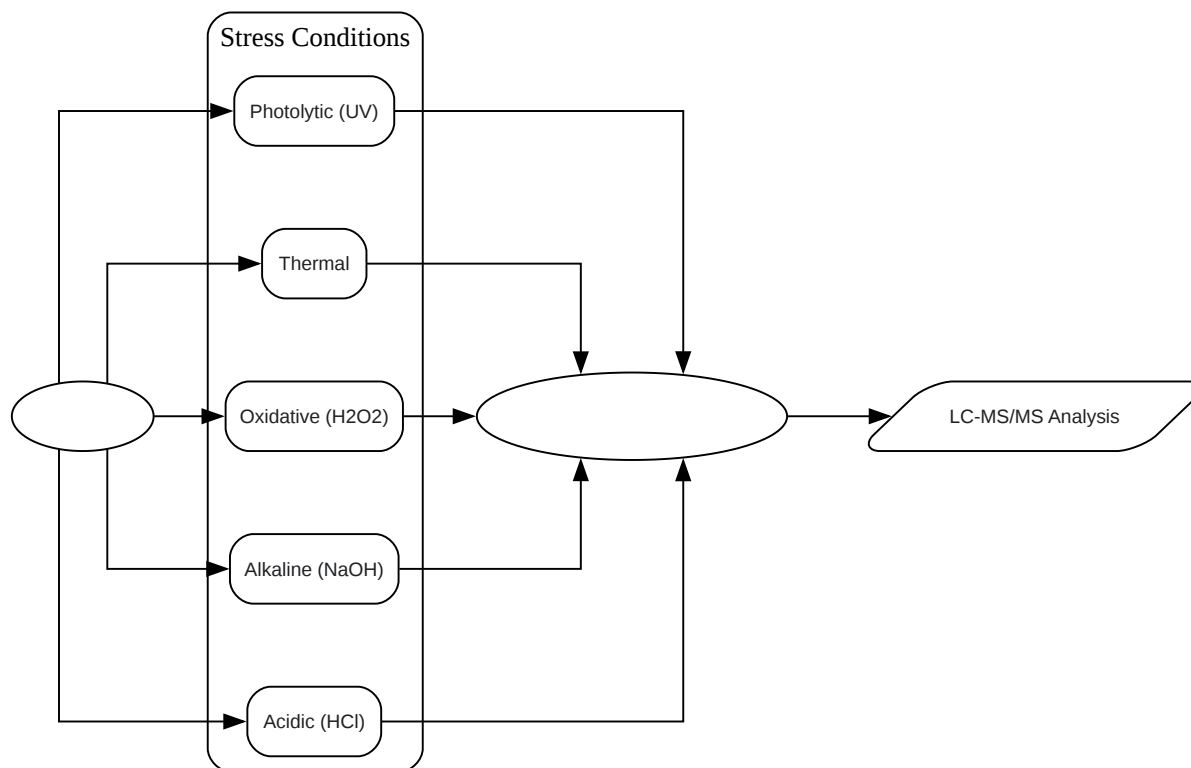
## Forced Degradation Studies of Ivabradine

These studies expose the drug substance to stress conditions to accelerate its degradation.

Objective: To generate degradation products of Ivabradine for identification and characterization.

Methodology:

- **Sample Preparation:** Prepare stock solutions of Ivabradine hydrochloride in a suitable solvent (e.g., methanol or water).
- **Stress Conditions:**
  - **Acidic Hydrolysis:** Mix the Ivabradine solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 8 hours).
  - **Alkaline Hydrolysis:** Mix the Ivabradine solution with an equal volume of 0.1N NaOH and reflux for a specified period (e.g., 4 hours).
  - **Oxidative Degradation:** Treat the Ivabradine solution with 30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
  - **Thermal Degradation:** Heat the solid drug substance in an oven at a specific temperature (e.g., 105°C) for a defined duration (e.g., 24 hours).
  - **Photolytic Degradation:** Expose the Ivabradine solution to UV light (e.g., 254 nm) for a specified duration.
- **Sample Analysis:** Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to separate and identify the degradation products.



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Caption: Workflow for forced degradation studies of Ivabradine.

## Analytical Method for Impurity Profiling

A typical stability-indicating HPLC method for the analysis of Ivabradine and its impurities is as follows:

Table 3: Example HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: Ammonium acetate buffer (pH 6.2) B: Methanol Gradient elution
Flow Rate	1.0 mL/min
Detection Wavelength	281 nm
Injection Volume	10 µL
Column Temperature	Ambient

## Toxicology and Pharmacology

There is limited specific toxicological and pharmacological data available for **Ivabradine Impurity 2**. However, in silico toxicology prediction studies have been conducted on various degradation products of Ivabradine. These computational models can provide an initial assessment of the potential for toxicity (e.g., mutagenicity) and pharmacological activity. Such studies are essential for risk assessment and for guiding the development of control strategies for impurities. It is generally understood that impurities should be controlled at levels that are considered safe, based on regulatory guidelines such as those from the International Council for Harmonisation (ICH).

## Conclusion

**Ivabradine Impurity 2** is a critical process-related impurity and potential degradation product of Ivabradine. A thorough understanding of its chemical structure, properties, and formation is essential for the development of robust control strategies in the manufacturing of Ivabradine. The use of forced degradation studies and validated stability-indicating analytical methods are key to ensuring the quality, safety, and efficacy of the final drug product. Further research into the specific toxicological profile of this and other Ivabradine impurities is warranted to fully establish their risk to patients.

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